2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with phenyl and methylphenyl groups, along with a sulfanyl and acetohydrazide moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Cyclization: This intermediate undergoes cyclization to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Chemical Reactions Analysis
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, especially at the sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with triazole derivatives.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding, which are crucial for understanding disease mechanisms.
Industrial Applications: While not widely used industrially, it serves as a model compound for developing new materials and catalysts in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with biological targets such as enzymes and proteins. The triazole ring is known to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antifungal and antimicrobial activities.
2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one: Studied for its potential as an anticancer agent.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(phenylacetyl)acetohydrazide: Known for its antibacterial properties.
Properties
Molecular Formula |
C25H23N5OS |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5OS/c1-18-13-15-21(16-14-18)24-28-29-25(30(24)22-11-7-4-8-12-22)32-17-23(31)27-26-19(2)20-9-5-3-6-10-20/h3-16H,17H2,1-2H3,(H,27,31)/b26-19+ |
InChI Key |
GCMJWYRMDBLIMA-LGUFXXKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.